molecular formula C16H20BrN3O3 B11096960 Pentan-1-one, 1-(5-bromo-2-hydroxy-3-indolylazo)-2-hydroxy-3-propyl-

Pentan-1-one, 1-(5-bromo-2-hydroxy-3-indolylazo)-2-hydroxy-3-propyl-

Cat. No.: B11096960
M. Wt: 382.25 g/mol
InChI Key: GUGHLEKVUFXOKN-UHFFFAOYSA-N
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Description

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE is a complex organic compound that belongs to the family of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE, often involves multicomponent reactions (MCRs). These reactions are high-yielding, operationally friendly, and time- and cost-effective . One common method involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents under specific conditions .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may produce various amine derivatives .

Scientific Research Applications

1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Properties

Molecular Formula

C16H20BrN3O3

Molecular Weight

382.25 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxy-2-propylpentanamide

InChI

InChI=1S/C16H20BrN3O3/c1-3-7-16(23,8-4-2)15(22)20-19-13-11-9-10(17)5-6-12(11)18-14(13)21/h5-6,9,18,21,23H,3-4,7-8H2,1-2H3

InChI Key

GUGHLEKVUFXOKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)O

Origin of Product

United States

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